molecular formula C11H18N2O B1197230 2-(4-Amino-N-ethyl-m-toluidino)ethanol CAS No. 2359-51-5

2-(4-Amino-N-ethyl-m-toluidino)ethanol

Cat. No. B1197230
CAS RN: 2359-51-5
M. Wt: 194.27 g/mol
InChI Key: QTLHLXYADXCVCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-(pyridin-2-yl)ethanol, involves controlled polymerization methods such as group transfer polymerization (GTP) and reversible addition–fragmentation chain transfer (RAFT) polymerization. These methods yield homopolymers and diblock copolymers with specific properties, indicating the potential for tailored synthesis methods for 2-(4-Amino-N-ethyl-m-toluidino)ethanol (Elladiou & Patrickios, 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Amino-N-ethyl-m-toluidino)ethanol has been analyzed through various spectroscopic methods, including FT-IR, Raman, and 1H NMR spectroscopy, and single-crystal X-ray diffraction. These analyses reveal details about bonding, geometry, and the environment around the molecule, providing insights into how 2-(4-Amino-N-ethyl-m-toluidino)ethanol could be characterized (Mardani et al., 2019).

Chemical Reactions and Properties

Reactions involving compounds like 2-(4-Amino-N-ethyl-m-toluidino)ethanol can include interactions with aldehydes, leading to the formation of Schiff bases, which further react with metal ions to form complexes. These reactions are indicative of the reactivity and functional groups in 2-(4-Amino-N-ethyl-m-toluidino)ethanol that can participate in complex formation and other chemical transformations (Mardani et al., 2019).

Physical Properties Analysis

The physical properties of chemically related compounds, such as solubility, melting point, and boiling point, are crucial for determining the conditions under which 2-(4-Amino-N-ethyl-m-toluidino)ethanol can be synthesized, handled, and applied. For example, the solubility in various solvents and stability under different temperatures and pH conditions are important parameters (Di, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with acids, bases, oxidizing agents, and other chemicals, define the potential applications and safety measures for handling 2-(4-Amino-N-ethyl-m-toluidino)ethanol. The presence of amino and hydroxyl groups suggests that it can undergo a variety of chemical reactions, such as esterification, amidation, and others, which are useful in synthetic chemistry (Geoghegan & Stroh, 1992).

Scientific Research Applications

Synthesis Methodologies

One of the key applications in scientific research involving compounds like 2-(4-Amino-N-ethyl-m-toluidino)ethanol is in the synthesis of complex organic molecules. For instance, the one-pot, three-component condensation reaction illustrates a method of creating complex molecules efficiently, showcasing the utility of multifunctional amines in synthetic chemistry (Rahmati, 2010).

Solvent Interactions

Understanding the solubility and interactions of compounds in various solvents is crucial for their application in synthesis and formulation. Studies on the solubility of related compounds in multiple organic solvents provide insights into solvent effects, which are essential for designing reaction conditions and processes for compounds with similar functionalities (Yao et al., 2017).

Complexation Reactions

The ability to form complexes with metals is another significant area of application. The synthesis and characterization of complexes involving similar tripodal amines highlight the role of such compounds in forming stable metal complexes, which are of interest in catalysis, materials science, and bioinorganic chemistry (Keypour et al., 2015).

Luminescence Studies

Compounds containing amino and ethanol functionalities can also be explored in the field of luminescence for potential applications in sensors, imaging, and optoelectronic devices. The fluorescence behavior of N-aryl-2-aminoquinolines, for example, provides a foundation for understanding how structural modifications affect luminescent properties, which can be extrapolated to similar compounds (Hisham et al., 2019).

properties

IUPAC Name

2-(4-amino-N-ethyl-3-methylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-3-13(6-7-14)10-4-5-11(12)9(2)8-10/h4-5,8,14H,3,6-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLHLXYADXCVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC(=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25646-77-9 (sulfate[1:1]), 28020-34-0 (unspecified sulfate)
Record name 4-Amino-N-ethyl-N-(beta-hydroxy-ethyl)-m-toluidine
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DSSTOX Substance ID

DTXSID50865242
Record name 4-Amino-N-ethyl-N-(beta-hydroxy-ethyl)-m-toluidine
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Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white to white powder with a sweet odor; [Kodak MSDS]
Record name CD-4
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Product Name

2-(4-Amino-N-ethyl-m-toluidino)ethanol

CAS RN

2359-51-5
Record name 2-Methyl-4-[N-ethyl-N-(β-hydroxyethyl)amino]aniline
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Record name 4-Amino-N-ethyl-N-(beta-hydroxy-ethyl)-m-toluidine
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Record name 4-Amino-N-ethyl-N-(beta-hydroxy-ethyl)-m-toluidine
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Record name 2-(4-amino-N-ethyl-m-toluidino)ethanol
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Synthesis routes and methods

Procedure details

To 50 mg of Rho575 in dimethylformamide, 53 μl of N,N′-diisopropylethylamine was added followed by 78 mg of p-nitrobenzyl chloroformate dissolved in dimethylformamide. The reaction mixture was stirred for 3 days and the solvent was removed in vacuo. The residue was dissolved in chloroform and purified on a Biotage SP4 System with a SNAP 25 g column and a chloroform methanol gradient, to give a pink product.
Quantity
78 mg
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53 μL
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0 (± 1) mol
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